2-Amino-1-phenylpropan-1-ol hydrochloride
Overview
Description
Phenylpropanolamine hydrochloride is a sympathomimetic agent that acts as a nonselective adrenergic receptor agonist and norepinephrine reuptake inhibitor. It has been used as a decongestant and appetite suppressant. This compound was previously commonly used in prescription and over-the-counter cough and cold preparations . it has been withdrawn from the market in several countries due to safety concerns, particularly the risk of hemorrhagic stroke .
Preparation Methods
Phenylpropanolamine hydrochloride can be synthesized through various synthetic routes. One common method involves the reduction of norephedrine. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Phenylpropanolamine hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form norephedrine.
Reduction: It can be reduced to form amphetamine derivatives.
Substitution: Phenylpropanolamine hydrochloride can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions include norephedrine and amphetamine derivatives .
Scientific Research Applications
Phenylpropanolamine hydrochloride has been used in various scientific research applications:
Mechanism of Action
Phenylpropanolamine hydrochloride acts directly on alpha- and, to a lesser degree, beta-adrenergic receptors in the mucosa of the respiratory tract. Stimulation of alpha-adrenergic receptors produces vasoconstriction, reduces tissue hyperemia, edema, and nasal congestion, and increases nasal airway patency . It also acts as a norepinephrine releasing agent, thereby indirectly activating adrenergic receptors .
Comparison with Similar Compounds
Phenylpropanolamine hydrochloride is structurally similar to other sympathomimetic agents such as ephedrine, pseudoephedrine, and amphetamine . it is unique in its combination of decongestant and appetite suppressant properties . Similar compounds include:
Ephedrine: Used as a decongestant and bronchodilator.
Pseudoephedrine: Commonly used as a decongestant.
Amphetamine: Used as a central nervous system stimulant.
Phenylpropanolamine hydrochloride’s unique combination of properties makes it a valuable compound in both medical and scientific research .
Biological Activity
2-Amino-1-phenylpropan-1-ol hydrochloride, also known as phenylpropanolamine (PPA), is a chiral compound with significant relevance in pharmacology and biochemistry. This compound has been studied for its potential biological activities, particularly in relation to adrenergic receptor modulation and its application in various therapeutic contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
This compound has the following chemical structure:
- Molecular Formula : C9H14ClNO
- Molecular Weight : 189.67 g/mol
- CAS Number : 154-97-6
The compound exists as a hydrochloride salt, which enhances its solubility and stability in aqueous solutions.
The biological activity of this compound primarily involves its interaction with adrenergic receptors. It acts as a norepinephrine reuptake inhibitor , leading to increased levels of norepinephrine in the synaptic cleft. This mechanism is crucial for its stimulant effects and contributes to its use in treating conditions such as nasal congestion and hypotension.
Interaction with Receptors
Research indicates that PPA exhibits activity at various adrenergic receptors:
- Alpha-1 Adrenergic Receptors : Activation leads to vasoconstriction and increased blood pressure.
- Beta Adrenergic Receptors : Modulation can enhance heart rate and cardiac output.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
Adrenergic Activity | Acts as an agonist at alpha and beta adrenergic receptors, influencing cardiovascular functions. |
Appetite Suppression | Used in weight management due to its appetite-suppressant properties. |
Nasal Decongestion | Commonly employed in over-the-counter medications for relieving nasal congestion. |
CNS Stimulant Effects | Exhibits stimulant properties that may enhance alertness and energy levels. |
Clinical Applications
PPA has been utilized in various clinical settings, primarily for its decongestant properties. However, due to safety concerns associated with cardiovascular side effects, its use has been restricted or banned in several countries.
Study 1: Cardiovascular Effects
A study published in PubChem highlighted the cardiovascular implications of PPA use, indicating that it can lead to increased blood pressure and heart rate, particularly when used in combination with other stimulants .
Study 2: Weight Management
Research has also explored the role of PPA in weight management. A clinical trial demonstrated that PPA effectively reduced body weight compared to placebo groups, attributed to its appetite-suppressing effects .
In Vitro Studies
In vitro studies have shown that PPA can inhibit norepinephrine reuptake, thereby increasing synaptic norepinephrine concentrations. This action is significant for understanding its potential therapeutic applications beyond nasal decongestion.
Safety and Side Effects
Despite its efficacy, the use of this compound is associated with several adverse effects:
- Increased blood pressure
- Risk of stroke or heart attack
These risks have led to regulatory scrutiny and limitations on its availability in many markets.
Properties
IUPAC Name |
2-amino-1-phenylpropan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWNLSQWJMTVGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO.ClH, C9H14ClNO | |
Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20905 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027185 | |
Record name | 2-Amino-1-phenyl-1-propanol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992) | |
Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20905 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |
Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20905 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
154-41-6, 53631-70-2 | |
Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20905 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, hydrochloride (1:1), (.alpha.S)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-1-phenyl-1-propanol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-α-(1-aminoethyl)benzyl alcohol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.298 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
381 to 385 °F (NTP, 1992) | |
Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20905 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
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